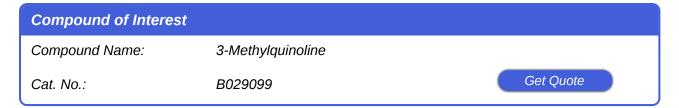


Applications of 3-Methylquinoline in Medicinal Chemistry: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylquinoline, a heterocyclic aromatic organic compound, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The structural versatility of the **3-methylquinoline** core allows for the facile introduction of various substituents, enabling the fine-tuning of its biological activity and pharmacokinetic profile. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of **3-methylquinoline** derivatives in various medicinal chemistry contexts.

Anticancer Applications

Derivatives of **3-methylquinoline** have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including cell proliferation, survival, and apoptosis. Several studies have reported their efficacy against a range of cancer cell lines.

Quantitative Data: Anticancer Activity

The cytotoxic activity of various **3-methylquinoline** derivatives against different cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.



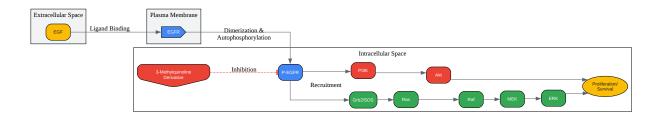
Compound ID	Derivative Type	Cancer Cell Line	IC50 (μM)	Reference
4d	3- Methylquniazolin one	A431	3.48	[1]
A549	2.55	[1]	_	
MCF-7	0.87	[1]		
NCI-H1975	6.42	[1]	_	
5a	3-Methylidene-1- sulfonyl-2,3- dihydroquinolin- 4(1H)-one	HL-60	0.91 (24h)	[2]
MCF-7	Low μM range	[2]		
27a	3- Methylquinoxalin e	MCF-7	7.7	[3]
HepG2	4.5	[3]		
12j	Quinoline- Chalcone	A549	1.91	[4]
K-562	5.29	[5]		
13	2-Arylquinoline	HeLa	8.3	[6]
12	2-Arylquinoline	PC3	31.37	[6]

Signaling Pathways in Cancer

3-Methylquinoline derivatives often exert their anticancer effects by modulating key signaling pathways involved in cell growth and survival. Two of the most prominent pathways are the EGFR and PI3K/Akt/mTOR pathways.



The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the Ras-Raf-MEK-MAPK and PI3K-Akt pathways, leading to cell proliferation and survival.[7][8][9] Small molecule inhibitors, including certain quinoline derivatives, can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity.[7][9]

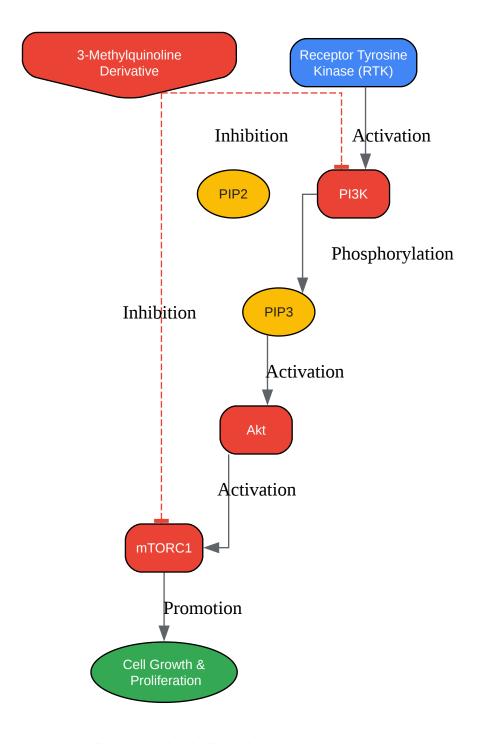


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EGFR signaling pathway and its inhibition.

The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that regulates cell growth, proliferation, and survival.[10] Its aberrant activation is a common feature in many cancers.[10] Quinoline derivatives have been developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR.[10][11]





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PI3K/Akt/mTOR signaling pathway inhibition.

Experimental Protocols: Anticancer Evaluation

Materials:

• Diethyl (4-hydroxy-1-sulfonyl-1,2-dihydro-3-yl)phosphonate derivative



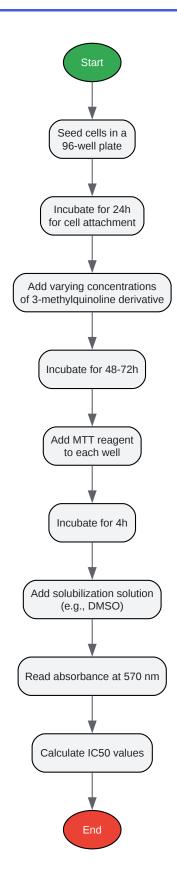
- Potassium carbonate (K2CO3)
- Formaldehyde solution (36% in water)
- Tetrahydrofuran (THF), anhydrous
- Argon atmosphere
- · Standard laboratory glassware and stirring equipment

Procedure:

- Dissolve 1.0 mmol of the diethyl (4-hydroxy-1-sulfonyl-1,2-dihydro-3-yl)phosphonate derivative and 414 mg (3.0 mmol) of potassium carbonate in 10 mL of anhydrous THF in a round-bottom flask under an argon atmosphere.[2]
- Stir the solution at room temperature for 30 minutes.
- Add the 36% formaldehyde solution in water to the reaction mixture.
- Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one.

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.





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Experimental workflow for the MTT assay.



Materials:

- Cancer cell line of interest
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **3-Methylquinoline** derivative stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- 96-well flat-bottom plates
- Humidified incubator (37°C, 5% CO2)
- · Microplate reader

Procedure:

- Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 μL of complete culture medium.
- Incubate the plates for 24 hours to allow for cell attachment.
- Prepare serial dilutions of the **3-methylquinoline** derivative in culture medium. The final DMSO concentration should not exceed 0.5%.
- Remove the medium from the wells and add 100 μL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a no-treatment control.
- Incubate the plates for 48 to 72 hours.
- After the incubation period, add 10 μL of MTT solution to each well and incubate for an additional 4 hours.[12]



- Carefully remove the medium and add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.[12]
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Antimicrobial Applications

3-Methylquinoline derivatives have also been explored for their antibacterial and antifungal activities. They represent a promising class of compounds to combat the growing threat of antimicrobial resistance.

Quantitative Data: Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.



Compound ID	Derivative Type	Bacterial Strain	MIC (μg/mL)	Reference
5d	Quinolone Hybrid	S. aureus	0.125 - 8	[13]
E. coli	0.125 - 8	[13]		
6	Quinoline	MRSA	1.5	[14]
MRSE	6.0	[14]		
VRE	3.0	[14]		
7	Quinoline	MRSA	1.5	[14]
MRSE	3.0	[14]		
VRE	1.5	[14]	_	
25	Quinoline	A. fumigatus	0.98	[15]
C. albicans	0.49	[15]		
S. pneumoniae	0.49	[15]	_	
S. aureus	1.95	[15]	_	
E. coli	0.49	[15]	_	

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

- · Bacterial or fungal strains of interest
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- 3-Methylquinoline derivative stock solution (in DMSO)



- Sterile 96-well microtiter plates
- Incubator

Procedure:

- Prepare a standardized inoculum of the microorganism in the appropriate broth.
- Prepare two-fold serial dilutions of the 3-methylquinoline derivative in the broth in a 96-well plate.
- Add the standardized inoculum to each well.
- Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
- Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
- The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory and Neuroprotective Applications

The therapeutic potential of **3-methylquinoline** derivatives extends to inflammatory conditions and neurodegenerative diseases. Research in these areas is ongoing, with some promising initial findings.

Anti-inflammatory Activity

Quinoline-based compounds have been shown to inhibit the production of pro-inflammatory mediators. For instance, certain derivatives have demonstrated significant inhibition of cyclooxygenase-2 (COX-2) and the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[16][17]

Neuroprotective Effects in Alzheimer's Disease

In the context of Alzheimer's disease, 3,4-dihydro-2(1H)-quinoline-O-alkylamine derivatives have shown moderate to good inhibition of acetylcholinesterase (AChE), with IC50 values in



the micromolar range.[18] Additionally, some quinoline derivatives have been investigated for their ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[18]

Experimental Protocol: Inhibition of Nitric Oxide Production in Macrophages

Materials:

- RAW 264.7 macrophage cell line
- Complete cell culture medium
- Lipopolysaccharide (LPS)
- 3-Methylquinoline derivative
- Griess reagent

Procedure:

- Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
- Pre-treat the cells with various concentrations of the 3-methylquinoline derivative for 1 hour.
- Stimulate the cells with LPS (e.g., 1 μg/mL) for 24 hours to induce nitric oxide (NO) production.
- Collect the cell culture supernatant.
- Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.
- Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-stimulated control.



Conclusion

The **3-methylquinoline** scaffold is a privileged structure in medicinal chemistry, offering a foundation for the development of a wide range of therapeutic agents. The protocols and data presented herein provide a comprehensive resource for researchers and drug development professionals working with this versatile class of compounds. Further exploration of the structure-activity relationships and mechanisms of action of **3-methylquinoline** derivatives will undoubtedly lead to the discovery of novel and effective drugs for the treatment of cancer, infectious diseases, inflammation, and neurodegenerative disorders.

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Methodological & Application





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